N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine
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Overview
Description
N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)dithio]phenyl}amine is an organic compound with the molecular formula C26H20N2S. This compound is characterized by its complex structure, which includes multiple phenyl rings and imine groups. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)dithio]phenyl}amine typically involves the condensation reaction between benzaldehyde and 4,4’-diaminodiphenyl disulfide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)dithio]phenyl}amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)dithio]phenyl}amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)dithio]phenyl}amine involves its interaction with various molecular targets. The imine groups can form reversible covalent bonds with nucleophiles, while the phenyl rings can participate in π-π interactions. These interactions can affect biological pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine
- N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)oxy]phenyl}amine
Uniqueness
N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)dithio]phenyl}amine is unique due to the presence of both imine and disulfide groups in its structure
Properties
Molecular Formula |
C26H20N2S2 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[4-[[4-(benzylideneamino)phenyl]disulfanyl]phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C26H20N2S2/c1-3-7-21(8-4-1)19-27-23-11-15-25(16-12-23)29-30-26-17-13-24(14-18-26)28-20-22-9-5-2-6-10-22/h1-20H |
InChI Key |
XLKUGPMPZKTQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)SSC3=CC=C(C=C3)N=CC4=CC=CC=C4 |
Origin of Product |
United States |
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